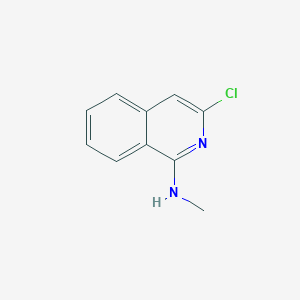
1-Isoquinolinamine, 3-chloro-N-methyl-
Vue d'ensemble
Description
“1-Isoquinolinamine, 3-chloro-N-methyl-” is a chemical compound with the molecular formula C10H9ClN2 and a molecular weight of 192.64 g/mol . It is not intended for human or veterinary use and is available for research purposes.
Molecular Structure Analysis
The molecular structure of “1-Isoquinolinamine, 3-chloro-N-methyl-” can be represented by the SMILES notation:N(C)C1=CC2=C(C=C(Cl)N=C2)C=C1 . This notation provides a way to represent the structure using ASCII strings. Physical And Chemical Properties Analysis
The molecular formula of “1-Isoquinolinamine, 3-chloro-N-methyl-” is C10H9ClN2 and its molecular weight is 192.64 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved data.Applications De Recherche Scientifique
- Quinoxaline derivatives have shown significant antimicrobial activity .
- The methods of application or experimental procedures typically involve synthesizing the quinoxaline derivatives and then testing their antimicrobial activity using standard microbiological techniques .
- The results or outcomes obtained have shown that these compounds can effectively inhibit the growth of various types of bacteria and fungi .
- Quinoxaline derivatives have also been found to have anti-amoebic and anti-proliferative activities .
- The methods of application or experimental procedures typically involve synthesizing the quinoxaline derivatives and then testing their anti-amoebic and anti-proliferative activities using standard biological assays .
- The results or outcomes obtained have shown that these compounds can effectively inhibit the growth of amoebae and the proliferation of certain types of cells .
- Quinoxaline derivatives have been found to have hypoglycemic and anti-glaucoma activities .
- The methods of application or experimental procedures typically involve synthesizing the quinoxaline derivatives and then testing their hypoglycemic and anti-glaucoma activities using standard biological assays .
- The results or outcomes obtained have shown that these compounds can effectively lower blood sugar levels and reduce intraocular pressure .
- Quinoxaline derivatives have been found to have antiviral activities .
- The methods of application or experimental procedures typically involve synthesizing the quinoxaline derivatives and then testing their antiviral activities using standard virological techniques .
- The results or outcomes obtained have shown that these compounds can effectively inhibit the replication of various types of viruses .
- Quinoxaline derivatives have been found to have cytotoxic activities, with potential applications in cancer and tumor treatment .
- The methods of application or experimental procedures typically involve synthesizing the quinoxaline derivatives and then testing their cytotoxic activities using standard cell culture techniques .
- The results or outcomes obtained have shown that these compounds can effectively kill cancer and tumor cells .
- Quinoxaline derivatives have been found to have antithrombotic activities .
- The methods of application or experimental procedures typically involve synthesizing the quinoxaline derivatives and then testing their antithrombotic activities using standard biological assays .
- The results or outcomes obtained have shown that these compounds can effectively prevent the formation of blood clots .
Antimicrobial Activity
Anti-Amoebic, Anti-Proliferative Activity
Hypoglycemic, Anti-Glaucoma Activity
Antiviral Activity
Cytotoxic with Anticancer, Antitumor Activity
Antithrombotic Activity
- Quinoline derivatives have been found to have antimalarial activities .
- The methods of application or experimental procedures typically involve synthesizing the quinoline derivatives and then testing their antimalarial activities using standard biological assays .
- The results or outcomes obtained have shown that these compounds can effectively inhibit the growth of the malaria parasite .
- Quinoline derivatives have been found to have antidepressant and anticonvulsant activities .
- The methods of application or experimental procedures typically involve synthesizing the quinoline derivatives and then testing their antidepressant and anticonvulsant activities using standard biological assays .
- The results or outcomes obtained have shown that these compounds can effectively alleviate symptoms of depression and prevent seizures .
- Quinoline derivatives have been found to have antihypertensive and antiinflammatory activities .
- The methods of application or experimental procedures typically involve synthesizing the quinoline derivatives and then testing their antihypertensive and antiinflammatory activities using standard biological assays .
- The results or outcomes obtained have shown that these compounds can effectively lower blood pressure and reduce inflammation .
- 1,4-Naphthoquinones, which are similar to quinoline derivatives, have been found to have antibacterial and antitumoral activities .
- The methods of application or experimental procedures typically involve synthesizing the 1,4-naphthoquinone derivatives and then testing their antibacterial and antitumoral activities using standard biological assays .
- The results or outcomes obtained have shown that these compounds can effectively inhibit the growth of bacteria and tumor cells .
- Chloro-Ni(II) complexes, which are similar to quinoline derivatives, have been found to have thermochromic and solvatochromic behaviour .
- The methods of application or experimental procedures typically involve synthesizing the chloro-Ni(II) complexes and then testing their thermochromic and solvatochromic behaviour using visual observation and vis-spectroscopy .
- The results or outcomes obtained have shown that these compounds can effectively change color with changes in temperature and solvent .
- The 3-chloro-2-(N,N-dimethylaminoethylamino)-1,4-naphthoquinone, named PPE8, was synthesized by nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone in benzene with N,N-dimethylenediamine to 93% yield, and the biological studies indicate that PPE8 could be a potential therapeutic agent in the treatment of angiogenesis-related diseases .
Antimalarial Activity
Antidepressant and Anticonvulsant Activity
Antihypertensive and Antiinflammatory Activity
Antibacterial and Antitumoral Activity
Thermochromic and Solvatochromic Behaviour
Treatment of Angiogenesis-Related Diseases
- Quinoline derivatives have shown significant antimicrobial activity .
- The methods of application or experimental procedures typically involve synthesizing the quinoline derivatives and then testing their antimicrobial activity using standard microbiological techniques .
- The results or outcomes obtained have shown that these compounds can effectively inhibit the growth of various types of bacteria .
- Quinoline derivatives have been found to have antidepressant and anticonvulsant activities .
- The methods of application or experimental procedures typically involve synthesizing the quinoline derivatives and then testing their antidepressant and anticonvulsant activities using standard biological assays .
- The results or outcomes obtained have shown that these compounds can effectively alleviate symptoms of depression and prevent seizures .
- Quinoline derivatives have been found to have antihypertensive and antiinflammatory activities .
- The methods of application or experimental procedures typically involve synthesizing the quinoline derivatives and then testing their antihypertensive and antiinflammatory activities using standard biological assays .
- The results or outcomes obtained have shown that these compounds can effectively lower blood pressure and reduce inflammation .
- 1,4-Naphthoquinones, which are similar to quinoline derivatives, have been found to have antibacterial and antitumoral activities .
- The methods of application or experimental procedures typically involve synthesizing the 1,4-naphthoquinone derivatives and then testing their antibacterial and antitumoral activities using standard biological assays .
- The results or outcomes obtained have shown that these compounds can effectively inhibit the growth of bacteria and tumor cells .
- Chloro-Ni(II) complexes, which are similar to quinoline derivatives, have been found to have thermochromic and solvatochromic behaviour .
- The methods of application or experimental procedures typically involve synthesizing the chloro-Ni(II) complexes and then testing their thermochromic and solvatochromic behaviour using visual observation and vis-spectroscopy .
- The results or outcomes obtained have shown that these compounds can effectively change color with changes in temperature and solvent .
- The 3-chloro-2-(N,N-dimethylaminoethylamino)-1,4-naphthoquinone, named PPE8, was synthesized by nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone in benzene with N,N-dimethylenediamine to 93% yield, and the biological studies indicate that PPE8 could be a potential therapeutic agent in the treatment of angiogenesis-related diseases .
Antimicrobial Activity
Antidepressant and Anticonvulsant Activity
Antihypertensive and Antiinflammatory Activity
Antibacterial and Antitumoral Activity
Thermochromic and Solvatochromic Behaviour
Treatment of Angiogenesis-Related Diseases
Propriétés
IUPAC Name |
3-chloro-N-methylisoquinolin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-12-10-8-5-3-2-4-7(8)6-9(11)13-10/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXOIDQBAIFARE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC2=CC=CC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isoquinolinamine, 3-chloro-N-methyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



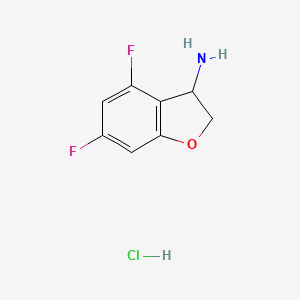
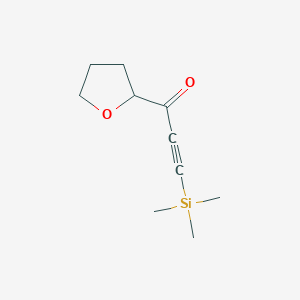
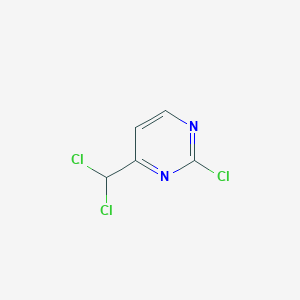
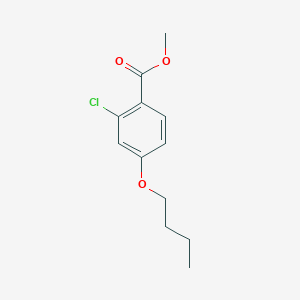
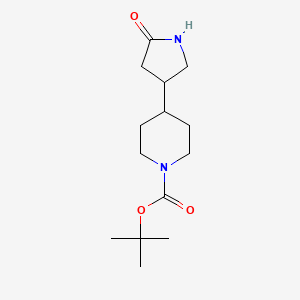
![methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate](/img/structure/B1430710.png)
![7,8,11-Triazatricyclo[6.4.0.0,2,6]dodeca-1,6-diene](/img/structure/B1430712.png)
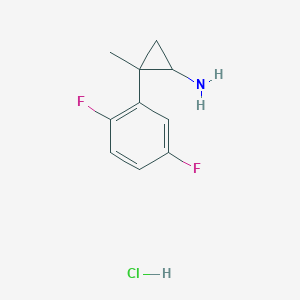
![ethyl 7a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,7aH-cyclopenta[b]pyridine-4a-carboxylate](/img/structure/B1430717.png)
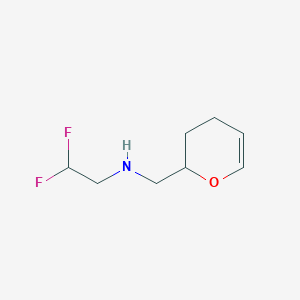
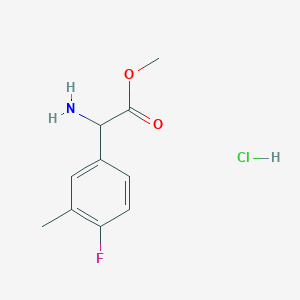
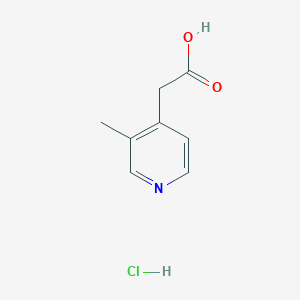
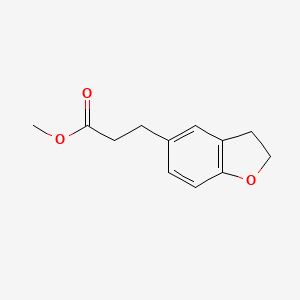
![2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-3-carbaldehyde](/img/structure/B1430725.png)